REACTION_CXSMILES
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C([O:4][C:5]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:6]=1[CH:7]=[O:8])C=C.CN(C)[C:17]1[CH:22]=CC=C[CH:18]=1>>[CH2:22]([C:12]1[C:5]([OH:4])=[C:6]([CH:9]=[CH:10][C:11]=1[O:13][CH3:14])[CH:7]=[O:8])[CH:17]=[CH2:18]
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Name
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|
Quantity
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125 g
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Type
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reactant
|
Smiles
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C(C=C)OC1=C(C=O)C=CC(=C1)OC
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Name
|
|
Quantity
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300 mL
|
Type
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reactant
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Smiles
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CN(C1=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Then evaporate off the solvent in vacuo
|
Type
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EXTRACTION
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Details
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extract the solution 10 times
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Type
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EXTRACTION
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Details
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Then extract the aqueous acid solution with dichloromethane
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Type
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CUSTOM
|
Details
|
dry
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Type
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CONCENTRATION
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Details
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concentrate the organic phase
|
Name
|
|
Type
|
|
Smiles
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C(C=C)C=1C(=C(C=O)C=CC1OC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |